5-Fluoroisoquinolin-4-amine
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Overview
Description
5-Fluoroisoquinolin-4-amine is a heterocyclic aromatic compound with the molecular formula C₉H₇FN₂. It is a derivative of isoquinoline, where a fluorine atom is substituted at the 5th position and an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroisoquinolin-4-amine typically involves the fluorination of isoquinoline derivatives. One common method is the nucleophilic aromatic substitution reaction where a suitable leaving group on the isoquinoline ring is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available isoquinoline. The process includes halogenation, amination, and subsequent purification steps to achieve the desired purity and yield. The reaction conditions are optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoroisoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium fluoride, dimethyl sulfoxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
5-Fluoroisoquinolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoroisoquinolin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Isoquinoline: The parent compound without the fluorine and amine substitutions.
4-Aminoisoquinoline: Similar structure but lacks the fluorine atom.
5-Fluoroisoquinoline: Lacks the amine group at the 4th position.
Uniqueness: 5-Fluoroisoquinolin-4-amine is unique due to the presence of both the fluorine atom and the amine group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the amine group provides sites for further functionalization .
Biological Activity
5-Fluoroisoquinolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 5-position and an amine group at the 4-position. The synthesis of this compound typically involves the nitration of isoquinoline followed by reduction to yield the amine derivative. Various synthetic routes have been explored, including palladium-catalyzed coupling methodologies and one-pot reactions that enhance efficiency and yield .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. The compound's efficacy has been evaluated through several in vitro studies.
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 (Colon) | 21.6 | Induction of ROS and apoptosis |
MDA-MB-231 (Breast) | 15.3 | Caspase activation and cell cycle arrest |
A-549 (Lung) | 19.8 | G2/M phase arrest and apoptosis |
The compound has shown lower IC50 values compared to non-fluorinated analogs, indicating enhanced potency due to fluorination . The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Induction of ROS : The compound promotes oxidative stress, which can lead to cell death through apoptosis pathways .
- Caspase Activation : Studies have shown that treatment with this compound activates caspase-3/7, crucial for executing apoptosis in cancer cells .
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing further cellular proliferation .
Case Studies
Several studies have documented the effects of this compound on different cancer types:
- Colon Cancer Study :
- Breast Cancer Study :
- Lung Cancer Study :
Properties
Molecular Formula |
C9H7FN2 |
---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
5-fluoroisoquinolin-4-amine |
InChI |
InChI=1S/C9H7FN2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H,11H2 |
InChI Key |
LLNRWNSMNUQZFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)F)N |
Origin of Product |
United States |
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